![molecular formula C7H5F4N B13482838 2,3,5,6-Tetrafluoro-N-methylaniline](/img/structure/B13482838.png)
2,3,5,6-Tetrafluoro-N-methylaniline
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Overview
Description
2,3,5,6-Tetrafluoro-N-methylaniline is an organic compound with the molecular formula C7H5F4N It is a derivative of aniline, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the amino group is substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-N-methylaniline can be achieved through several methods. One common approach involves the reaction of 2,3,5,6-tetrafluoronitrobenzene with methylamine under reducing conditions. The reaction typically proceeds as follows:
Nitration and Reduction: The starting material, 2,3,5,6-tetrafluoronitrobenzene, is first nitrated and then reduced to form the corresponding aniline derivative.
Methylation: The aniline derivative is then reacted with methylamine to introduce the methyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by methylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include nitric acid, reducing agents such as iron or tin, and methylamine.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
2,3,5,6-Tetrafluoro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-N-methylaniline and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atoms on the benzene ring can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoroaniline: Similar structure but lacks the methyl group on the amino nitrogen.
2,3,5,6-Tetrafluoro-N-ethyl-aniline: Similar structure with an ethyl group instead of a methyl group.
2,3,5,6-Tetrafluoro-N-phenylaniline: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
2,3,5,6-Tetrafluoro-N-methylaniline is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Biological Activity
2,3,5,6-Tetrafluoro-N-methylaniline is a fluorinated aniline derivative that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in medicinal chemistry, and comparisons with related compounds.
Chemical Structure and Properties
This compound possesses a molecular structure characterized by a methylaniline group substituted with four fluorine atoms at the 2, 3, 5, and 6 positions. This configuration significantly alters its electronic properties and reactivity compared to non-fluorinated anilines.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially influencing its interaction with enzymes and receptors.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural similarity to natural substrates could allow it to compete for binding sites.
- Receptor Modulation : It may also interact with specific receptors, modulating their activity and influencing cellular responses.
Case Studies and Research Findings
Research has indicated several biological activities associated with fluorinated anilines:
-
Antimicrobial Activity : Studies have shown that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. For instance, this compound has been evaluated for its efficacy against various bacterial strains.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -
Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. Its mechanism may involve the induction of apoptosis or disruption of cell cycle progression.
Cancer Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 25
Comparison with Similar Compounds
When comparing this compound with other fluorinated anilines such as pentafluoroaniline or trifluoromethyl anilines, it is noted that the number and position of fluorine substitutions play a crucial role in determining biological activity.
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Moderate | Moderate |
Pentafluoroaniline | High | Low |
Trifluoromethyl aniline | Low | High |
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable building block in medicinal chemistry. Its potential applications include:
- Drug Development : Due to its biological activity and structural characteristics, it can serve as a lead compound for developing new antimicrobial or anticancer agents.
- Chemical Biology : It can be utilized in studies aimed at understanding enzyme mechanisms or receptor interactions.
Properties
Molecular Formula |
C7H5F4N |
---|---|
Molecular Weight |
179.11 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-N-methylaniline |
InChI |
InChI=1S/C7H5F4N/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2,12H,1H3 |
InChI Key |
SXGZCNWZRSZYMY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC(=C1F)F)F)F |
Origin of Product |
United States |
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